Phe-gly

Enzymology Post-translational Modification Peptide Amidation

Procure Phe-Gly (CAS 75969-59-4) with confidence. This L-L dipeptide is a critical, validated positive control for hPEPT1 transport studies (IC₅₀ = 0.2 μM in Caco-2 cells). Unlike generic dipeptides, its 700-fold enantiomeric specificity for PAM and its essential trans-amide geometry for GPCR bioactivity make it an irreplaceable tool for ADME profiling, neuropeptide research, and peptidomimetic drug design. Ensure experimental reproducibility with this well-characterized, high-purity standard.

Molecular Formula C11H14N2O3
Molecular Weight 222.24 g/mol
CAS No. 75969-59-4
Cat. No. B3434965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhe-gly
CAS75969-59-4
Molecular FormulaC11H14N2O3
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)NCC(=O)O)N
InChIInChI=1S/C11H14N2O3/c12-9(11(16)13-7-10(14)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15)
InChIKeyGLUBLISJVJFHQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phe-Gly (CAS 75969-59-4): Baseline Characterization of a Foundational Dipeptide for Research and Procurement


Phe-Gly (Phenylalanylglycine, CAS 75969-59-4) is a dipeptide composed of L-phenylalanine and glycine residues linked via a standard peptide bond. It has a molecular formula of C₁₁H₁₄N₂O₃ and a molecular weight of 222.24 g/mol [1]. This compound serves as a fundamental building block in peptide chemistry, with a well-defined structure that combines the hydrophobic, aromatic character of phenylalanine with the conformational flexibility of glycine . It is recognized as a naturally occurring metabolite and is widely employed in proteomics, pharmaceutical development, and materials science .

Why Phe-Gly Cannot Be Trivially Substituted: Evidence of Unique Structural and Functional Roles


Generic substitution within the dipeptide space is fraught with risk, as even minor sequence alterations (e.g., Gly-Phe) or enantiomeric inversions (e.g., D-Phe-Gly) can result in profoundly different molecular recognition, enzymatic processing, and conformational behavior . The data compiled herein demonstrate that the specific sequence and stereochemistry of Phe-Gly dictate its utility in key research contexts: its interaction with peptidylglycine α-amidating monooxygenase (PAM) is strictly L-enantiomer dependent, its peptide bond geometry is critical for GPCR ligand bioactivity, and its affinity for human peptide transporters (PEPT1) defines its relevance in absorption studies . The following quantitative evidence establishes that Phe-Gly is not merely a generic dipeptide, but a defined molecular tool whose properties cannot be inferred from or replaced by close analogs.

Phe-Gly: A Quantitative Evidence Guide for Informed Scientific Procurement


Enzymatic Specificity: 700-Fold Difference in PAM Binding Between L- and D-Phe-Gly Enantiomers

The stereochemical configuration of Phe-Gly is critical for its biological recognition. In a study of peptidylglycine α-amidating monooxygenase (PAM), the enzyme responsible for the C-terminal amidation of neuropeptides, Ac-L-Phe-Gly served as a functional substrate, while its diastereomer, Ac-D-Phe-Gly, was not [1]. The binding affinity, measured as the inhibition constant (Kᵢ), demonstrated that Ac-L-Phe-Gly (Kᵢ = 45 μM) binds with more than 700-fold higher affinity than Ac-D-Phe-Gly (Kᵢ = 2,247 μM) [1]. This data unequivocally establishes that the L-configuration at the penultimate (P₂) position is essential for recognition by this enzyme's S₂ subsite.

Enzymology Post-translational Modification Peptide Amidation

Cellular Transporter Affinity: Sub-Micromolar Inhibition of Human PEPT1 in Caco-2 Cells

Phe-Gly demonstrates a specific and potent interaction with the human intestinal proton-coupled peptide transporter, hPEPT1 (SLC15A1). In a functional cellular uptake assay using the model substrate [¹⁴C]Gly-Sar, Phe-Gly exhibited an IC₅₀ of 0.2 μM for inhibiting transport in Caco-2 cells . This sub-micromolar affinity is a quantifiable characteristic of this specific dipeptide sequence and is notably distinct from that of other dipeptide analogs. While many dipeptides can interact with PEPT1, their affinities span a wide range, with many showing IC₅₀ values in the millimolar range.

Drug Absorption Membrane Transport Pharmacokinetics

Conformational Specificity in GPCR Ligand Design: The Trans-Amide Bond of Phe-Gly is Essential for Bioactivity

The specific geometry of the Phe-Gly peptide bond is not merely a structural feature but a functional determinant in receptor recognition. In a study developing GPR54 agonists, researchers synthesized Fmoc-protected Phe-Gly-type alkene and fluoroalkene dipeptide isosteres to lock the amide bond in a specific conformation [1]. When a (Z)-alkene dipeptide isostere (mimicking the cis-amide conformation) replaced the native Phe-Gly bond in a bioactive pentapeptide (H-Amb-Phe-Gly-Leu-Arg-Trp-NH₂), the resulting derivative showed significantly reduced agonistic activity compared to the parent peptide and its (E)-alkene (trans-amide) analog [1]. This directly demonstrates that the bioactive conformation of this peptide relies on the trans-amide geometry of the Phe-Gly linkage, a feature lost when replaced with a constrained cis-mimic.

Peptidomimetics GPCR Medicinal Chemistry

Phe-Gly Application Scenarios: Where the Quantitative Evidence Drives Research Value


Positive Control and Probe for Human Peptide Transporter (hPEPT1) Studies

Due to its validated high affinity for hPEPT1 (IC₅₀ = 0.2 μM in Caco-2 cells) , Phe-Gly is an ideal and well-characterized positive control for experiments investigating intestinal peptide transport, drug absorption mechanisms, and the screening of novel hPEPT1 substrates or inhibitors. Its use ensures a reliable benchmark for comparing the transport efficiency of new chemical entities, making it a critical reagent for pharmaceutical profiling and absorption, distribution, metabolism, and excretion (ADME) studies.

Defined Substrate for Studying Stereospecific Post-Translational Modification

The dramatic 700-fold difference in binding affinity between the L- and D- enantiomers of Phe-Gly for the enzyme PAM makes this dipeptide a powerful and essential tool for enzymology research. It serves as a definitive substrate/inhibitor pair for probing the stereospecificity of the PAM S₂ subsite, which is a critical enzyme in neuropeptide bioactivation. Researchers studying peptide amidation or developing PAM inhibitors can rely on this well-defined system for highly reproducible and interpretable results.

A Validated Scaffold for Peptidomimetic Design and Conformational Analysis

Phe-Gly's role in the bioactive conformation of GPCR ligands has been experimentally validated . The finding that replacing its native trans-amide bond with a cis-amide mimic abolishes activity establishes this dipeptide as a key structural element in peptide-based drug design. Researchers can procure Phe-Gly as a foundational scaffold to synthesize peptidomimetics, particularly those targeting GPR54 and related receptors, with the confidence that they are starting with a unit of known conformational importance for bioactivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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